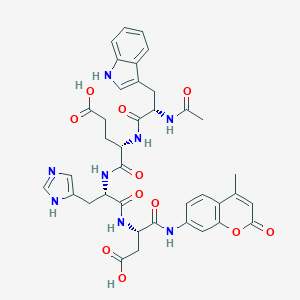
2-Mercapto-4-methylnicotinonitrile
説明
2-Mercapto-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2S and a molecular weight of 150.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Mercapto-4-methylnicotinonitrile consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data.Physical And Chemical Properties Analysis
The predicted melting point of 2-Mercapto-4-methylnicotinonitrile is 111.52°C, and its predicted boiling point is approximately 237.5°C at 760 mmHg . The predicted density is approximately 1.3 g/cm³, and the predicted refractive index is n20D 1.63 .科学的研究の応用
Building Blocks for Bis- and Polyalkylation
It serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation, with studies confirming S-alkylation rather than N-alkylation (Abd El-Fatah et al., 2017).
Electrochemical Applications
In electrochemistry, mercapto compounds including 2-Mercapto-4-methylnicotinonitrile derivatives are used for self-assembled gold nanoparticle modified carbon paste electrodes. These are applied as indicator electrodes for potentiometric determination of ions like Cu(II) (Mashhadizadeh et al., 2008).
Resin-bound Mercapto Acids
The chemical has applications in the synthesis of small mercaptoacylamino alcohols through attachment to various resins (Mourtas et al., 2002).
Copper Corrosion Inhibition
It's used in studies investigating copper corrosion inhibition in chloride solutions, with implications in the fields of material science and engineering (Blajiev & Hubin, 2004).
Organotin(IV) Derivatives
The compound is involved in the study of organotin(IV) complexes, particularly in the context of their influence on the catalytic peroxidation of linoleic acid (Xanthopoulou et al., 2008).
Self-Assembled Monolayers in Electroanalytical Chemistry
Its derivatives are used in the formation of self-assembled monolayers on gold electrodes, aiding in the electrochemical differentiation between substances like dopamine and ascorbic acid (Malem & Mandler, 1993).
Continuous Synthesis in Pharmaceutical Applications
It plays a role in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a medication used for the treatment of HIV (Longstreet et al., 2013).
Synthesis of Derivatives
2-Mercapto-4-methylnicotinonitrile is used in the synthesis of its derivatives, which find applications in various chemical processes (Zhao Yi-min, 2011).
将来の方向性
特性
IUPAC Name |
4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTVSNGGQMLUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398241 | |
| Record name | AC1N09NM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169141-80-4 | |
| Record name | AC1N09NM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)



![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

